5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1105196-17-5
VCID: VC2914094
InChI: InChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3
SMILES: CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

CAS No.: 1105196-17-5

Cat. No.: VC2914094

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one - 1105196-17-5

Specification

CAS No. 1105196-17-5
Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name 5-hydroxy-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Standard InChI InChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3
Standard InChI Key HKXDQOGGSTUMEF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O
Canonical SMILES CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O

Introduction

Structural Characteristics and Chemical Properties

Core Structure and Functional Groups

5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one contains the 3,4-dihydroisoquinolin-1(2H)-one core, which is a partially saturated heterocyclic system featuring a lactam functional group. The compound is characterized by three key structural components: a 5-hydroxy substitution on the aromatic ring of the isoquinoline core, a 3-methylbenzyl group attached to the nitrogen at position 2, and the dihydroisoquinolinone framework itself. This molecular architecture creates a distinctive three-dimensional conformation that influences its biological interactions.

Physicochemical Properties

The physicochemical properties of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one are primarily influenced by its functional groups, particularly the hydroxyl group at position 5 and the lactam moiety. These groups contribute to the compound's hydrogen bonding capabilities, which are critical for its biological interactions and solubility profile. The combination of the hydrophilic hydroxyl group and the more lipophilic 3-methylbenzyl substituent creates an amphipathic character that influences membrane permeability and protein binding potential.

Stereochemistry Considerations

Like other 3,4-dihydroisoquinolin-1(2H)-one derivatives, this compound may exhibit stereochemical characteristics, particularly if there are chiral centers present. The stereochemical configuration can significantly impact biological activity, as observed with related compounds such as LY3154207, where specific stereoisomers demonstrate enhanced potency and selectivity in receptor interactions .

Synthetic Pathways and Preparation Methods

General Synthetic Approaches

The synthesis of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically follows established pathways for dihydroisoquinolinone derivatives, with modifications to incorporate the specific functional groups. Based on synthetic strategies for similar compounds, several approaches may be employed:

Pictet-Spengler Reaction Pathway

One potential synthetic route involves the Pictet-Spengler reaction, which has been utilized for related dihydroisoquinolinone compounds. This approach typically begins with an appropriately substituted phenethylamine precursor and proceeds through cyclization to form the heterocyclic core . For 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, this would involve protection-deprotection strategies to manage the hydroxyl group functionality.

Derivatization of Pre-formed Cores

Another viable approach involves the functionalization of pre-formed 3,4-dihydroisoquinolin-1(2H)-one cores. This typically includes N-alkylation to introduce the 3-methylbenzyl group and regioselective hydroxylation or deprotection of a protected hydroxyl group at position 5 .

Key Intermediates and Reaction Conditions

The synthesis of this compound likely proceeds through several key intermediates, including protected hydroxyphenethylamine derivatives and partially constructed heterocyclic systems. Critical reaction conditions would include careful control of temperature and pH during cyclization steps, selective protection-deprotection strategies for the hydroxyl group, and controlled N-alkylation conditions to ensure regioselectivity .

Target TypeSpecific TargetPotential Interaction ModeReference
ReceptorsDopamine D1 receptorPositive allosteric modulation
Epigenetic regulatorsWDR5-MLL1 complexProtein-protein interaction inhibition
Membrane systemsPathogen cell membranesMembrane disruption
EnzymesHistone methyltransferasesCatalytic inhibition

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Several structural analogs of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one have been reported in the literature, each with distinct substitution patterns that influence their properties and activities. These include:

  • 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A simpler analog lacking the N-substitution and with a methyl rather than hydroxyl group at position 5 .

  • LY3154207: A more complex derivative with multiple substitutions, including a tertiary alcohol moiety, which has progressed to clinical trials for neurodegenerative disorders .

  • Various N-substituted derivatives explored as WDR5 inhibitors with anti-proliferative activities .

Effects of Structural Modifications

Systematic structural modifications of the dihydroisoquinolinone scaffold have revealed important structure-activity relationships that may apply to 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one:

  • Substitutions at position 5 significantly impact binding affinity and selectivity for various targets.

  • N-alkylation patterns influence the conformational flexibility and receptor subtype selectivity.

  • The presence of hydrogen bond donors and acceptors at specific positions modulates the interaction with binding sites .

Table 2: Comparative Properties of 5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Properties
5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-oneC17H17NO2267.325-OH, N-(3-methylbenzyl)Hydrogen bond donor/acceptor capability
5-Methyl-3,4-dihydroisoquinolin-1(2H)-oneC10H11NO161.205-methyl, unsubstituted nitrogenIncreased lipophilicity compared to 5-OH derivatives
LY3154207C28H28Cl2N2O5543.44Multiple substituents including chloro groupsEnhanced potency for D1 receptor modulation

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (1H) NMR spectrum of 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one would exhibit characteristic signals corresponding to its structural features. Based on related compounds, key signals would include:

  • Aromatic protons from both the isoquinoline core and the 3-methylbenzyl group (δ 6.5-8.0 ppm)

  • Benzylic methylene protons (δ 4.5-5.0 ppm)

  • Aliphatic protons of the dihydroisoquinoline ring (δ 2.5-4.0 ppm)

  • Methyl protons of the 3-methylbenzyl group (δ 2.0-2.5 ppm)

  • Hydroxyl proton (variable, depending on conditions)

Carbon-13 (13C) NMR would show distinctive signals for the carbonyl carbon of the lactam (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 20-60 ppm).

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of 267.32 g/mol, with fragmentation patterns characteristic of the dihydroisoquinolinone scaffold, likely including loss of the 3-methylbenzyl group and fragmentation of the heterocyclic core.

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